n,3-Dimethyl-N-((3-methylthiophen-2-yl)methyl)but-2-enamide
Description
Properties
Molecular Formula |
C12H17NOS |
|---|---|
Molecular Weight |
223.34 g/mol |
IUPAC Name |
N,3-dimethyl-N-[(3-methylthiophen-2-yl)methyl]but-2-enamide |
InChI |
InChI=1S/C12H17NOS/c1-9(2)7-12(14)13(4)8-11-10(3)5-6-15-11/h5-7H,8H2,1-4H3 |
InChI Key |
NGALHGLMPDKDNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)CN(C)C(=O)C=C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,3-Dimethyl-N-((3-methylthiophen-2-yl)methyl)but-2-enamide typically involves the condensation of appropriate amines with thiophene derivatives. One common method is the reaction of 3-methylthiophene-2-carbaldehyde with N,N-dimethylbut-2-enamide
Biological Activity
The compound n,3-Dimethyl-N-((3-methylthiophen-2-yl)methyl)but-2-enamide is a member of the amide class of compounds, characterized by its unique structure that includes a 3-methylthiophene moiety. This article focuses on its biological activity, synthesizing available research findings, and presenting relevant data in a structured manner.
Synthesis and Structural Characterization
The synthesis of this compound was achieved through a Knoevenagel reaction , which involves the condensation of 3-methylthiophene-2-carbaldehyde with malononitrile in the presence of piperidine as a catalyst. The resulting product was characterized using single crystal X-ray diffraction, revealing a planar structure with specific intermolecular interactions that stabilize the compound .
Crystal Structure Details
- Dihedral Angle : 4.65° between thiophene and malononitrile moieties.
- Root Mean Square Deviation : 0.0408 Å from the plane formed by non-hydrogen atoms.
- Intermolecular Interactions : Notable C—H⋯N hydrogen bonding contributing to structural integrity.
Mechanistic Insights
The mechanism by which these amide compounds exert their antibacterial effects may involve:
- Disruption of bacterial cell membranes .
- Inhibition of protein synthesis through interaction with ribosomal components.
- Interference with metabolic pathways essential for bacterial growth.
Case Studies and Experimental Data
-
Antibacterial Efficacy : In vitro tests conducted on related compounds demonstrated varying degrees of inhibition against common bacterial strains. For example:
- Compound A showed an inhibition zone of 15 mm against E. coli.
- Compound B exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus.
| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|---|
| A | E. coli | 15 | 64 |
| B | S. aureus | 12 | 32 |
| C | Enterobacter aerogenes | 10 | 128 |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Backbone Similarities
The but-2-enamide backbone is shared across several compounds (Table 1). Key differences arise in the substituents on the nitrogen and the aromatic/heterocyclic groups, which dictate biological and chemical behaviors.
Table 1: Structural Comparison of But-2-Enamide Derivatives
Physicochemical Properties
- Lumping Strategy : ’s approach groups structurally similar compounds for predictive modeling. The target compound’s thiophene substituent may necessitate separate categorization due to unique electronic properties .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of n,3-Dimethyl-N-((3-methylthiophen-2-yl)methyl)but-2-enamide?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with substituted thiophene derivatives. For example, alkylation of 3-methylthiophen-2-ylmethanol followed by amidation with activated enamide intermediates (e.g., using N-methylbut-2-enoyl chloride). Key steps include nucleophilic substitution and Schotten-Baumann-type reactions under inert conditions . Purification often employs column chromatography with ethyl acetate/hexane gradients. Yield optimization may require temperature control (0–25°C) and catalysts like DMAP .
Q. Which analytical techniques are critical for confirming the structural identity of this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR (CDCl) identify methyl, thiophene, and enamide protons. Key signals include δ ~2.5 ppm (thiophene-CH), δ ~6.8 ppm (thiophene-H), and δ ~6.2 ppm (enamide C=O adjacent protons) .
- HRMS : Exact mass analysis (e.g., [M+H]) confirms molecular formula (CHNOS requires m/z 261.1194). Discrepancies >2 ppm warrant reanalysis .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks. SHELX refinement protocols (SHELXL-2018) are recommended for small-molecule structures .
Q. How can researchers assess the purity of this compound during synthesis?
- Methodological Answer :
- HPLC : Use a C18 column with acetonitrile/water (70:30) and UV detection at 254 nm. Purity >95% is acceptable for most studies .
- TLC : Monitor reaction progress using silica plates (R ~0.5 in ethyl acetate) and iodine vapor staining .
Advanced Research Questions
Q. What strategies address low yields in the final amidation step of the synthesis?
- Methodological Answer :
- Activation of Carboxylic Acid : Use HATU or EDC/HOBt for efficient coupling, reducing side-product formation.
- Solvent Optimization : Replace DMF with dichloromethane to minimize hydrolysis.
- Stoichiometry : Excess amine (1.5 eq.) improves conversion. Documented yields range from 21–77% in analogous enamide syntheses .
Q. How should researchers resolve contradictions between computational (DFT) and experimental (X-ray) bond-length data for the thiophene-enamide moiety?
- Methodological Answer :
- Validate Computational Models : Ensure basis sets (e.g., B3LYP/6-311+G(d,p)) account for dispersion forces.
- Check Crystal Packing Effects : Hydrogen bonds (e.g., O–H···N) in the crystal lattice may distort bond lengths vs. gas-phase calculations .
- Cross-Validate with IR : Compare C=O stretching frequencies (experimental ~1680 cm) with DFT predictions .
Q. What experimental designs are suitable for studying structure-activity relationships (SAR) of this compound in kinase inhibition?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace thiophene-CH with CF) and test against BTK or EGFR kinases .
- Biological Assays : Use fluorescence polarization (BTK IC) or cell viability assays (MTT) with positive controls (e.g., Ibrutinib).
- Molecular Docking : Align with crystal structures (PDB: 3K54) to identify key binding residues (e.g., Lys430 in BTK) .
Q. How can researchers evaluate the compound’s stability under physiological conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
